Cas no 2680793-41-1 (tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate)

Tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate is a brominated triazole derivative with a tert-butyl carbamate protecting group, commonly utilized in organic synthesis and pharmaceutical research. Its key advantages include structural versatility, serving as a valuable intermediate in the preparation of heterocyclic compounds and bioactive molecules. The presence of the 4-bromophenyl moiety enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. The tert-butyl carbamate group provides stability under various reaction conditions while allowing selective deprotection when required. This compound is particularly useful in medicinal chemistry for the development of triazole-based scaffolds, offering a balance of reactivity and synthetic utility.
tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate structure
2680793-41-1 structure
Product name:tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate
CAS No:2680793-41-1
MF:C13H15BrN4O2
Molecular Weight:339.187801599503
CID:5623765
PubChem ID:165936229

tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate 化学的及び物理的性質

名前と識別子

    • 2680793-41-1
    • tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate
    • EN300-28296804
    • tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate
    • インチ: 1S/C13H15BrN4O2/c1-13(2,3)20-12(19)16-11-15-10(17-18-11)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H2,15,16,17,18,19)
    • InChIKey: KXWNODKVEDLHLV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=NC(=NN1)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 338.03784g/mol
  • 同位素质量: 338.03784g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 340
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 79.9Ų

tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28296804-0.25g
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate
2680793-41-1 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28296804-1.0g
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate
2680793-41-1 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28296804-10g
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate
2680793-41-1
10g
$2884.0 2023-09-07
Enamine
EN300-28296804-1g
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate
2680793-41-1
1g
$671.0 2023-09-07
Enamine
EN300-28296804-0.1g
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate
2680793-41-1 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28296804-10.0g
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate
2680793-41-1 95.0%
10.0g
$2884.0 2025-03-19
Enamine
EN300-28296804-0.5g
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate
2680793-41-1 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28296804-2.5g
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate
2680793-41-1 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28296804-5.0g
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate
2680793-41-1 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28296804-0.05g
tert-butyl N-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]carbamate
2680793-41-1 95.0%
0.05g
$563.0 2025-03-19

tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate 関連文献

tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamateに関する追加情報

Comprehensive Overview of tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate (CAS No. 2680793-41-1)

The compound tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate (CAS No. 2680793-41-1) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a 1,2,4-triazole core and a 4-bromophenyl substituent, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery and medicinal chemistry, as it exhibits promising interactions with various biological targets.

In recent years, the demand for triazole derivatives has surged due to their versatility in designing small-molecule inhibitors and enzyme modulators. The presence of the bromine atom in this compound enhances its reactivity, enabling further functionalization through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. This property aligns with the growing trend of fragment-based drug design, where researchers seek modular building blocks for high-throughput screening.

From an industrial perspective, tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate is often discussed in the context of green chemistry and sustainable synthesis. Laboratories are increasingly optimizing its production to minimize waste and energy consumption, addressing the global push for eco-friendly manufacturing. Its stability under standard conditions also makes it a practical choice for scale-up processes, a topic frequently searched by chemical engineers.

The compound's carbamate moiety is another area of interest, as it contributes to improved metabolic stability in potential drug candidates. This feature is particularly relevant in central nervous system (CNS) drug development, where blood-brain barrier penetration is critical. Recent publications have highlighted its utility in designing neuroprotective agents, tying into the broader healthcare focus on neurodegenerative diseases like Alzheimer's and Parkinson's.

Analytical chemists frequently investigate 2680793-41-1 using advanced techniques such as HPLC-MS and NMR spectroscopy, ensuring high purity for research applications. The compound's distinct spectral signatures are often cataloged in chemical databases, making it a reference material for method validation. This aspect resonates with the increasing emphasis on data-driven research and reproducibility in scientific studies.

In the context of intellectual property, tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate appears in several patent filings related to kinase inhibitors and antimicrobial agents. This reflects the compound's relevance in addressing antibiotic resistance and cancer therapy—two of the most pressing challenges in modern medicine. Such applications frequently appear in scientific literature and grant proposals, driving further exploration of its properties.

For synthetic chemists, the compound serves as an excellent example of regioselective functionalization strategies. The 1,2,4-triazole ring offers multiple sites for modification, allowing researchers to explore structure-activity relationships (SAR) systematically. This aligns with the current focus on rational drug design and computational chemistry, where predictive modeling guides experimental work.

From a commercial standpoint, suppliers of 2680793-41-1 often highlight its role in custom synthesis and contract research organizations (CROs). The compound's balanced lipophilicity, calculated using QSAR models, makes it attractive for lead optimization projects. These aspects are frequently searched by professionals in pharmaceutical outsourcing, reflecting the industry's shift toward collaborative R&D models.

The stability of the tert-butyl carbamate (Boc) protecting group in this molecule is another technical advantage, allowing selective deprotection under mild acidic conditions. This characteristic is valuable in peptide mimetics and prodrug development, areas experiencing growth due to advancements in bioconjugation techniques. Such applications are increasingly visible in targeted therapy research, particularly for precision medicine approaches.

As regulatory standards evolve, documentation for tert-butyl N-5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylcarbamate now includes detailed safety data sheets (SDS) and quality control specifications. This reflects the chemical industry's commitment to GLP compliance and transparent reporting—topics that resonate with quality assurance professionals and regulatory affairs specialists searching for best practices.

In summary, CAS 2680793-41-1 represents a multifaceted tool for modern chemical research, bridging academic exploration and industrial application. Its structural features cater to diverse scientific inquiries, from mechanistic studies to material science innovations. As interdisciplinary research expands, this compound will likely maintain its relevance in addressing complex challenges across life sciences and advanced materials development.

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